molecular formula C17H16N2O5S2 B11124863 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11124863
M. Wt: 392.5 g/mol
InChI Key: JVOQYTICCDXZNU-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Methoxyphenoxy Acetamide Moiety: The final step involves the coupling of the methanesulfonyl benzothiazole with 2-(2-methoxyphenoxy)acetic acid or its derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may produce a thiol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes, receptors, or proteins, modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity or selectivity towards its target, while the methoxyphenoxy moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both the methanesulfonyl and methoxyphenoxy groups, which may confer distinct biological activities and physicochemical properties compared to its analogs.

Properties

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N2O5S2/c1-23-13-5-3-4-6-14(13)24-10-16(20)19-17-18-12-8-7-11(26(2,21)22)9-15(12)25-17/h3-9H,10H2,1-2H3,(H,18,19,20)

InChI Key

JVOQYTICCDXZNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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